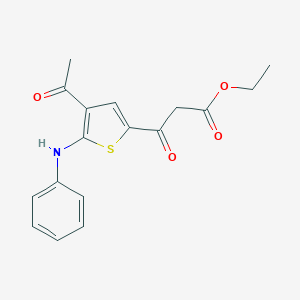

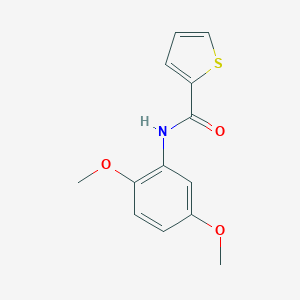

Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

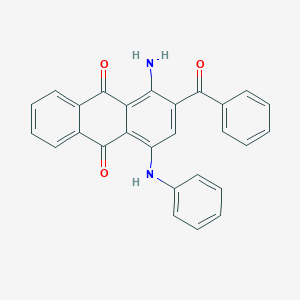

Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate, also known as Ethyl 2-(4-acetyl-5-anilinothiophen-2-yl)malonate, is a chemical compound that has been widely used in scientific research applications. This compound is a derivative of thioflavine T, which is a benzothiazole dye that binds to amyloid fibrils. This compound has been used as a fluorescent probe for the detection of amyloid fibrils in biological systems.

Wirkmechanismus

Target of Action

The primary targets of Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate include Bcl-2-like protein 11 , G-protein coupled receptor 55 , and Heat shock factor protein 1 . These proteins play crucial roles in cell survival, signal transduction, and stress response, respectively .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby modulating their function . The exact nature of these interactions and the resulting changes in target function are currently under investigation.

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For instance, binding to Heat Shock Factor-1 (HSF-1) can modulate the stress response pathway . The downstream effects of these pathway modulations are complex and depend on the specific cellular context .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific interactions with its targets and the biochemical pathways it affects . For example, modulation of the stress response pathway via HSF-1 could have broad impacts on cellular function .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate as a fluorescent probe for the detection of amyloid fibrils in biological systems include its high sensitivity, specificity, and selectivity. The compound has a high affinity for amyloid fibrils and emits a strong fluorescence signal upon binding, allowing for the visualization and quantification of amyloid fibrils in biological samples.

The limitations of using this compound 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate include its potential cytotoxicity and photobleaching. The compound may induce cytotoxic effects on living cells at high concentrations, and its fluorescence signal may be reduced or eliminated upon prolonged exposure to light.

Zukünftige Richtungen

The future directions for the use of Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate in scientific research include the development of new diagnostic and therapeutic applications for the detection and treatment of amyloid-related diseases. The compound may also be used in the development of new imaging techniques for the visualization of amyloid fibrils in vivo. Additionally, the synthesis of new derivatives of this compound 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate may lead to the development of more sensitive and specific fluorescent probes for the detection of amyloid fibrils in biological systems.

Synthesemethoden

The synthesis of Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate involves the reaction of ethyl acetoacetate with 4-acetyl-5-anilino-2-thiophenecarboxaldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by column chromatography. The purity of the product can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate has been used in scientific research for the detection of amyloid fibrils in biological systems. Amyloid fibrils are insoluble protein aggregates that are associated with several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. The detection of amyloid fibrils in biological samples is important for the diagnosis and treatment of these diseases.

This compound 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate is a fluorescent probe that binds to amyloid fibrils and emits a strong fluorescence signal upon excitation with light. This property of this compound 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate has been utilized in the development of several diagnostic and therapeutic applications. For example, this compound 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate has been used to detect amyloid fibrils in the brain tissue of Alzheimer's disease patients, which can aid in the early diagnosis of the disease.

Eigenschaften

IUPAC Name |

ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-3-22-16(21)10-14(20)15-9-13(11(2)19)17(23-15)18-12-7-5-4-6-8-12/h4-9,18H,3,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAFXFSKSBODOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(S1)NC2=CC=CC=C2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B404643.png)

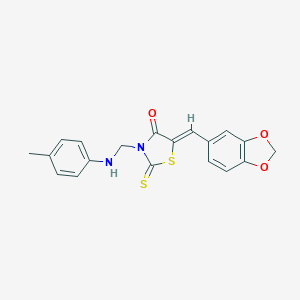

![N-[4-(acetylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B404648.png)

![N-[4-(Acetylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B404650.png)

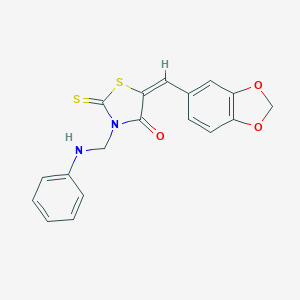

![2-(4-ethoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B404651.png)

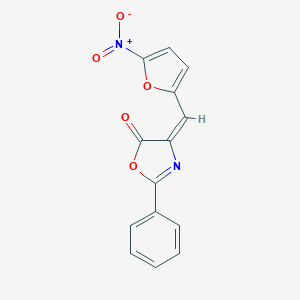

![{2-[(5-Oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B404652.png)

![N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine](/img/structure/B404662.png)